molecular formula C16H18BrNO2S B2778970 4-Bromo-N-(1-methylethyl)-N-(phenylmethyl)-Benzenesulfonamide CAS No. 1184422-06-7

4-Bromo-N-(1-methylethyl)-N-(phenylmethyl)-Benzenesulfonamide

Cat. No.: B2778970
CAS No.: 1184422-06-7
M. Wt: 368.29
InChI Key: VVWCOLNRPDNRBC-UHFFFAOYSA-N
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Description

4-Bromo-N-(1-methylethyl)-N-(phenylmethyl)-Benzenesulfonamide, with the CAS number 1184422-06-7 , is a high-purity chemical compound offered for scientific research and development. This benzenesulfonamide derivative has a molecular formula of C16H18BrNO2S and a molecular weight of 368.30 g/mol . Its structure features an isopropyl group and a benzyl group attached to the sulfonamide nitrogen, and a bromo substituent on the phenyl ring, which collectively make it a valuable intermediate in organic synthesis and medicinal chemistry research . As a benzenesulfonamide derivative, this compound is part of a class of molecules extensively investigated for their potential therapeutic applications . Researchers utilize this compound as a key building block in the exploration of new pharmacological agents. Its structural features are similar to those found in compounds with various biological activities, making it a useful scaffold for structure-activity relationship (SAR) studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human or veterinary use . Researchers should consult the safety data sheet prior to use. This compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

N-benzyl-4-bromo-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2S/c1-13(2)18(12-14-6-4-3-5-7-14)21(19,20)16-10-8-15(17)9-11-16/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWCOLNRPDNRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(1-methylethyl)-N-(phenylmethyl)-Benzenesulfonamide typically involves the sulfonation of a brominated benzene derivative followed by the introduction of the isopropyl and benzyl groups. A common synthetic route includes:

    Bromination: Bromination of benzene to form bromobenzene.

    Sulfonation: Reaction of bromobenzene with sulfuric acid to introduce the sulfonamide group.

    Alkylation: Introduction of the isopropyl and benzyl groups through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Reactions at the Aromatic Bromine

The electron-withdrawing sulfonamide group activates the aromatic ring toward nucleophilic substitution and cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine undergoes Suzuki-Miyaura or Buchwald-Hartwig coupling. For example:

  • Suzuki-Miyaura Coupling :

    • Reagents: Pd(PPh₃)₄, arylboronic acid, K₂CO₃.

    • Product: Biaryl sulfonamide derivatives (e.g., 160 in ).

    • Yield: 62–99% (similar Pd/ligand systems in ).

  • Buchwald-Hartwig Amination :

    • Reagents: Pd(OAc)₂, Xantphos, primary/secondary amines.

    • Product: Diarylamine sulfonamides (e.g., 147a/b in ).

    • Yield: 75–94% (optimized with K₂CO₃/NaOt-Bu in ).

Table 1: Bromine Substitution Reactions

Reaction TypeReagents/ConditionsProductYield*Source
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂, K₂CO₃Biaryl sulfonamide62–99% ,
Buchwald-HartwigPd(OAc)₂, Xantphos, amineDiarylamine sulfonamide75–94% ,
Nucleophilic SubstitutionCuI, L1, K₂CO₃ (ethanol)N-Aryl derivatives76–87% ,

*Yields inferred from analogous reactions in cited sources.

Functionalization of the Sulfonamide Group

The sulfonamide nitrogen’s dual substitution limits its reactivity, but specialized conditions enable further modifications:

  • Hydrolysis :

    • Acidic conditions (HCl/H₂O) cleave sulfonamides to sulfonic acids, but steric hindrance from benzyl/isopropyl groups likely reduces efficiency.

  • N-Alkylation :

    • Requires strong bases (e.g., LDA) to deprotonate the sulfonamide. Example:

      • Reagents: LDA, alkyl halides.

      • Product: Quaternary sulfonammonium salts (e.g., 157a in ).

Benzyl/Isopropyl Group Reactivity

  • Benzyl Hydrogenolysis :

    • Catalytic hydrogenation (H₂, Pd/C) removes the benzyl group, yielding N-isopropyl sulfonamide (e.g., 6 in ).

    • Yield: >90% (as seen in indene reductions in ).

  • Isopropyl Oxidation :

    • Strong oxidants (e.g., KMnO₄) convert isopropyl to a ketone, though steric effects may hinder reactivity.

Mechanistic Insights

  • Cross-Coupling : Pd⁰/Pdᴵᴵ cycles facilitate oxidative addition (Br–C bond) and transmetalation (e.g., arylboronic acid in Suzuki) .

  • Hydrogenolysis : Heterogeneous Pd catalysts cleave C–N bonds under H₂ .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • This compound serves as a crucial building block in the synthesis of pharmaceuticals targeting carbonic anhydrase enzymes. These enzymes play vital roles in physiological processes, including respiration and acid-base balance, making them important therapeutic targets for conditions such as glaucoma and cancer .

2. Material Science

  • Due to its unique chemical structure, 4-bromo-N-(1-methylethyl)-N-(phenylmethyl)-benzenesulfonamide can be utilized in developing advanced materials like polymers and coatings. Its properties allow for modifications that enhance material performance in various applications.

3. Biological Studies

  • Researchers utilize this compound to investigate enzyme inhibition mechanisms, contributing to the development of new inhibitors for therapeutic applications. Its sulfonamide group is particularly noted for its biological activity against various pathogens .

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including this compound. The minimum inhibitory concentration (MIC) values against several bacterial strains have been documented, showcasing its potential as an antimicrobial agent:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Case Studies

1. Inhibition of Mycobacterium tuberculosis

  • A study investigated various sulfonamide derivatives against Mycobacterium tuberculosis, revealing promising results for certain analogues that could serve as leads for new tuberculosis treatments.

2. Cytotoxicity Against Cancer Cell Lines

  • Research on structurally related compounds demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting that structural modifications can enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-Bromo-N-(1-methylethyl)-N-(phenylmethyl)-Benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways. The bromine atom and sulfonamide group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Benzenesulfonamides are highly tunable scaffolds, with modifications at the sulfonamide nitrogen (N-substituents) and the aromatic ring significantly influencing their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (N- and Aromatic) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Bromo-N-(1-methylethyl)-N-(phenylmethyl)-benzenesulfonamide N: isopropyl, benzyl; Aromatic: Br C₁₆H₁₈BrNO₂S 376.29 Not explicitly reported; inferred structural analog for receptor studies
4-Bromo-N-(4-nitrophenyl)-benzenesulfonamide N: 4-nitrophenyl; Aromatic: Br C₁₂H₉BrN₂O₄S 357.18 Crystal structure resolved; used in Hirshfeld surface analysis
4-Bromo-N-ethylbenzenesulfonamide N: ethyl; Aromatic: Br C₈H₁₀BrNO₂S 264.14 Safety data available (GHS)
4-Bromo-N-isopropylbenzenesulfonamide N: isopropyl; Aromatic: Br C₉H₁₂BrNO₂S 278.17 Safety data (GHS); structural simplicity
4-Bromo-N-(1-naphthyl)-benzenesulfonamide N: 1-naphthyl; Aromatic: Br C₁₆H₁₂BrNO₂S 362.24 Higher aromaticity; potential π-π interactions
4-Bromo-N,N-dimethylbenzenesulfonamide N: two methyl groups; Aromatic: Br C₈H₁₀BrNO₂S 264.14 Electron-donating N-substituents; altered solubility
Key Observations :

N-Substituent Diversity: The target compound’s bulky benzyl and isopropyl groups contrast with simpler analogs like N-ethyl or N,N-dimethyl derivatives. Bulkier groups may enhance steric hindrance, affecting binding to biological targets .

Aromatic Modifications :

  • Bromine at the para position is common across all compounds, but substituents like naphthyl (in ) introduce extended conjugation, influencing solubility and intermolecular interactions.

Synthetic Routes :

  • Many analogs (e.g., compounds in ) are synthesized via nucleophilic substitution of benzenesulfonyl chloride with amines in DMF or DCM, followed by chromatography. The target compound likely follows a similar route but with benzyl and isopropyl amines .

Biological Activity

4-Bromo-N-(1-methylethyl)-N-(phenylmethyl)-benzenesulfonamide, also known as a benzenesulfonamide derivative, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C16H18BrNO2S
  • Molecular Weight : 368.29 g/mol
  • CAS Number : 1184422-06-7

The primary biological activity of 4-bromo-N-(1-methylethyl)-N-(phenylmethyl)-benzenesulfonamide is attributed to its role as an inhibitor of specific enzymes, particularly carbonic anhydrases (CAs). These enzymes are crucial for various physiological processes, including the regulation of pH and fluid balance. The inhibition mechanism typically involves the binding of the sulfonamide group to the active site of the enzyme, preventing substrate access and subsequent catalysis.

Enzyme Inhibition

Research indicates that this compound effectively inhibits carbonic anhydrase IX (CA IX), which is implicated in tumor progression and metastasis. Inhibition of CA IX can lead to reduced tumor growth and improved efficacy of chemotherapeutic agents.

Antimicrobial Properties

Some studies have suggested that benzenesulfonamide derivatives exhibit antimicrobial activity. The sulfonamide group can interfere with bacterial folate synthesis, a vital pathway for bacterial growth and replication.

Case Studies and Research Findings

  • Inhibition Studies :
    • A study demonstrated that 4-bromo-N-(1-methylethyl)-N-(phenylmethyl)-benzenesulfonamide showed significant inhibition against CA IX with an IC50 value in the low micromolar range. This suggests its potential as a therapeutic agent in cancer treatment .
  • Pharmacokinetic Analysis :
    • Pharmacokinetic studies have revealed that the compound interacts with human serum albumin (HSA), affecting its distribution and bioavailability. The binding affinity was characterized using fluorescence spectroscopy, indicating strong hydrophobic interactions .
  • Antimicrobial Efficacy :
    • A comparative study evaluated the antimicrobial effects of various benzenesulfonamide derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated moderate antibacterial activity, warranting further exploration for potential therapeutic applications .

Data Table: Biological Activities Summary

Activity TypeTargetIC50 Value (µM)Reference
Carbonic Anhydrase IXTumor CellsLow Micromolar
AntimicrobialStaphylococcus aureusModerate
Escherichia coliModerate

Q & A

Q. How is 4-Bromo-N-(1-methylethyl)-N-(phenylmethyl)-Benzenesulfonamide synthesized, and what purification methods are recommended?

Methodological Answer: The synthesis typically involves reacting a brominated benzenesulfonyl chloride derivative with secondary amines. For example, in analogous benzenesulfonamide syntheses, 4-(bromomethyl)benzene-1-sulfonyl chloride is reacted with amines (e.g., diethylaminoethoxy-substituted aniline) in DMF or dichloromethane (DCM) under ambient conditions . Purification is achieved via column chromatography using silica gel and gradient elution with DCM/MeOH (15:1 to 5:1), yielding high-purity products (>90%). Monitoring reaction progress with TLC (e.g., chloroform:methanol 4.8:0.2) ensures intermediate stability .

Q. What spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying substitution patterns and stereochemistry. For instance, ¹H NMR signals at δ 7.70–6.65 ppm confirm aromatic protons, while signals near δ 4.55–1.23 ppm validate alkyl and ether linkages . High-Resolution Mass Spectrometry (HRMS) provides molecular weight confirmation (e.g., [M + H]+ observed at 441.0847 for a brominated analog) . Infrared (IR) spectroscopy can identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) .

Q. How do researchers assess solubility and formulate this compound for biological assays?

Methodological Answer: Solubility is influenced by halogenation and alkyl/aryl substitutions. Bromine’s hydrophobicity may reduce aqueous solubility, necessitating solvents like DMSO or ethanol for in vitro studies . For cell-based assays, stock solutions in DMSO (≤0.1% v/v) are recommended to avoid cytotoxicity. Dynamic Light Scattering (DLS) can assess colloidal stability in buffer systems .

Advanced Research Questions

Q. How do halogen substitutions (e.g., Br vs. Cl) impact biological activity in benzenesulfonamide derivatives?

Methodological Answer: Bromine’s electron-withdrawing nature enhances electrophilic interactions with target proteins, potentially increasing binding affinity. For example, brominated derivatives show higher inhibition of chemokine receptors (e.g., CXCR4) compared to chloro analogs due to improved hydrophobic pocket interactions . Activity comparisons require dose-response curves (IC50/EC50) and structural modeling (e.g., docking studies using AutoDock Vina) to map halogen-receptor interactions .

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell lines, ligand concentrations). Standardization steps include:

  • Receptor-Specific Assays : Use RORα/γ reporter gene systems to isolate target effects .
  • Orthogonal Validation : Combine SPR (surface plasmon resonance) for binding affinity with functional assays (e.g., cAMP modulation) .
  • Meta-Analysis : Compare datasets using tools like Prism to identify outliers or confounding variables (e.g., solvent effects) .

Q. How can structural modifications optimize inhibitory activity against nuclear receptors (e.g., RORα/γ)?

Methodological Answer: Derivatization at the sulfonamide’s N-alkyl/aryl groups modulates receptor selectivity. For instance:

  • Piperazine/Morpholine Substitutions : Enhance solubility and hydrogen bonding with RORγ’s LBD (ligand-binding domain) .
  • Biphenyl Extensions : Improve steric complementarity in hydrophobic pockets .
    Structure-Activity Relationship (SAR) studies should pair synthetic diversification (e.g., introducing diethylaminoethoxy groups) with high-throughput screening (HTS) .

Q. What in vitro models are suitable for evaluating pharmacokinetic (PK) properties?

Methodological Answer:

  • Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) to measure metabolic half-life (t½) via LC-MS/MS .
  • Caco-2 Permeability : Assess intestinal absorption using monolayer transepithelial electrical resistance (TEER) .
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies free fraction (%) .

Data Contradiction and Optimization

Q. How do researchers address low reproducibility in biological activity data?

Methodological Answer:

  • Strict Batch Control : Ensure synthetic consistency via NMR purity (>95%) and HPLC retention time matching .
  • Cell Line Authentication : Use STR profiling to confirm identity and avoid cross-contamination .
  • Positive/Negative Controls : Include known ROR agonists/antagonists (e.g., T0901317) to validate assay conditions .

Q. What computational tools predict off-target interactions for this compound?

Methodological Answer:

  • Pharos Database : Maps compound bioactivity against 48+ nuclear receptors .
  • SwissTargetPrediction : Prioritizes kinase or GPCR off-targets based on structural similarity .
  • Molecular Dynamics (MD) : Simulates binding stability (e.g., GROMACS) to identify promiscuous binding modes .

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